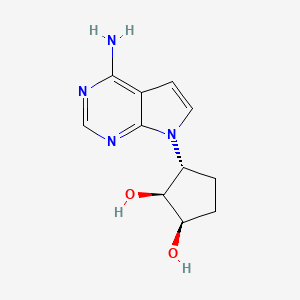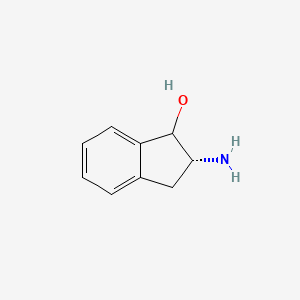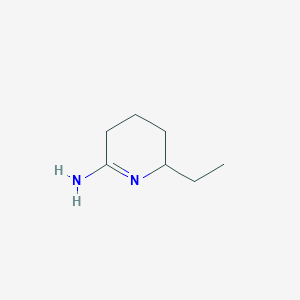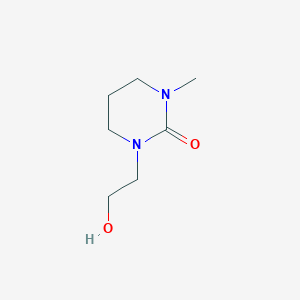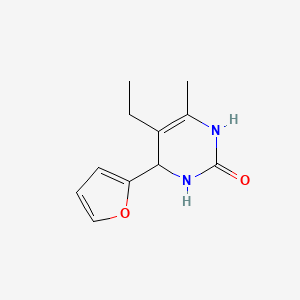
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The general reaction scheme is as follows:
Aldehyde: (e.g., furfural) + (e.g., ethyl acetoacetate) + → this compound
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, at a temperature range of 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The hydrogen atoms on the dihydropyrimidinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Substituted dihydropyrimidinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
作用机制
The mechanism of action of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: Inhibition of DNA synthesis and cell proliferation, leading to its potential anticancer effects.
相似化合物的比较
Similar Compounds
- 5-Ethyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(thiophen-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(pyridin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
5-ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |
InChI 键 |
KMFKGRCTXWSDNF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)NC1C2=CC=CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
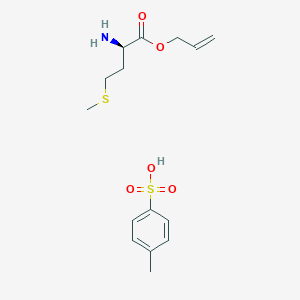
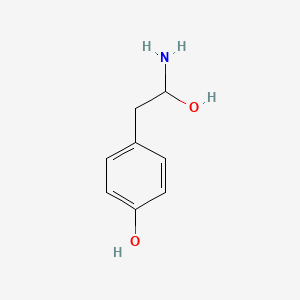
![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
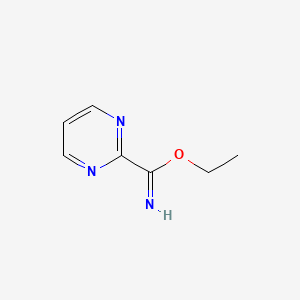
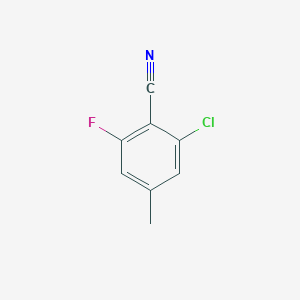
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
